molecular formula C14H11FN2O3 B8680397 Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate CAS No. 886976-75-6

Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate

Cat. No. B8680397
M. Wt: 274.25 g/mol
InChI Key: VLZVUFVOGHUPHW-UHFFFAOYSA-N
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Patent
US07994331B2

Procedure details

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride was added to a pyridine (500 ml) solution of methyl 4-amino-2-fluorobenzoate (18.9 g) and picolinic acid (16.5 g), and stirred at room temperature for 2 hours. The solvent was evaporated away under reduced pressure, ethyl acetate (600 ml) was added to it, and the organic layer was washed with aqueous 0.25 N hydrochloric acid solution, aqueous 0.25 N sodium hydroxide solution and saturated saline water. After dried, this was concentrated under reduced pressure, and solidified from a mixed solvent of hexane/ethyl acetate, and taken out through filtration. After dried under reduced pressure, the entitled compound was obtained as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CN(C)CCCN=C=NCC.[NH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[C:16]([F:24])[CH:15]=1.[N:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[C:31](O)=[O:32]>N1C=CC=CC=1>[F:24][C:16]1[CH:15]=[C:14]([NH:13][C:31]([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][N:25]=2)=[O:32])[CH:23]=[CH:22][C:17]=1[C:18]([O:20][CH3:21])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
18.9 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1)F
Name
Quantity
16.5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away under reduced pressure, ethyl acetate (600 ml)
ADDITION
Type
ADDITION
Details
was added to it
WASH
Type
WASH
Details
the organic layer was washed with aqueous 0.25 N hydrochloric acid solution, aqueous 0.25 N sodium hydroxide solution and saturated saline water
CUSTOM
Type
CUSTOM
Details
After dried
CONCENTRATION
Type
CONCENTRATION
Details
this was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
taken out through filtration
CUSTOM
Type
CUSTOM
Details
After dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
the entitled compound was obtained as a white solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(C(=O)OC)C=CC(=C1)NC(=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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